5-Cyano-2-methoxybenzenesulfonyl chloride
Overview
Description
5-Cyano-2-methoxybenzenesulfonyl chloride is an organic compound primarily used in the field of organic synthesis. It is known for its versatility as a reagent or intermediate in various chemical reactions. The compound’s structure includes a cyano group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methoxybenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with dimethylthiocarbamoyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is carried out in a solvent like dimethylformamide (DMF) under nitrogen atmosphere at elevated temperatures. The product is then isolated through precipitation and filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Electrophilic Reactions: The cyano group can act as an electrophile in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions often involve the use of organic solvents such as DMF or dichloromethane (DCM) and may require catalysts or bases to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
5-Cyano-2-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-2-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide or sulfonate ester bonds, which are key structural motifs in many biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-methoxybenzenesulfonyl chloride: Similar structure but with different substitution pattern on the benzene ring.
5-Chloro-2-methoxybenzenesulfonyl chloride: Contains a chloro group instead of a cyano group.
2-Methoxybenzenesulfonyl chloride: Lacks the cyano group, making it less versatile in certain reactions
Uniqueness
5-Cyano-2-methoxybenzenesulfonyl chloride is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a broader range of chemical transformations compared to similar compounds .
Properties
IUPAC Name |
5-cyano-2-methoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZFGLJXUUVBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409359-25-7 | |
Record name | 5-cyano-2-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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